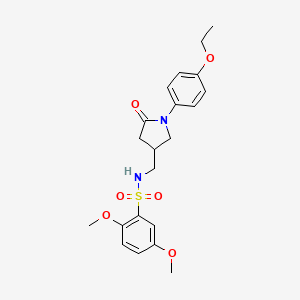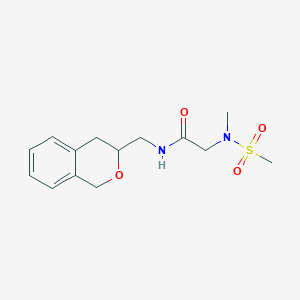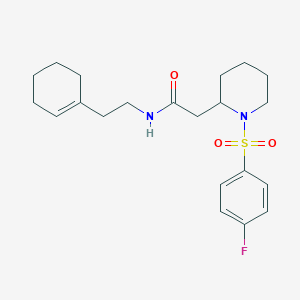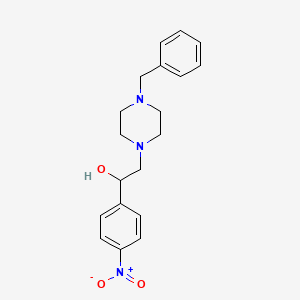![molecular formula C7H14ClN3O B2560414 8-Oxa-3-azabicyclo[3.2.1]octane-3-carboximidamide hydrochloride CAS No. 1909327-03-2](/img/structure/B2560414.png)
8-Oxa-3-azabicyclo[3.2.1]octane-3-carboximidamide hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
8-Oxa-3-azabicyclo[3.2.1]octane-3-carboximidamide hydrochloride, also known as VU0456810, is a novel compound that has been developed for use in scientific research. This compound is a potent and selective positive allosteric modulator of the metabotropic glutamate receptor subtype 4 (mGluR4), which is a G protein-coupled receptor that is expressed in the central nervous system. The modulation of mGluR4 has been shown to have potential therapeutic effects in a number of neurological and psychiatric disorders, including Parkinson's disease, schizophrenia, and addiction.
作用機序
The mechanism of action of 8-Oxa-3-azabicyclo[3.2.1]octane-3-carboximidamide hydrochloride is through positive allosteric modulation of mGluR4. This receptor is a member of the metabotropic glutamate receptor family, which are G protein-coupled receptors that are activated by the neurotransmitter glutamate. The activation of mGluR4 has been shown to have a number of effects on neuronal function, including the regulation of dopamine release and the modulation of synaptic plasticity.
生化学的および生理学的効果
The biochemical and physiological effects of 8-Oxa-3-azabicyclo[3.2.1]octane-3-carboximidamide hydrochloride are primarily related to its modulation of mGluR4. This receptor is expressed in a number of regions of the brain, including the striatum, cerebellum, and hippocampus. The activation of mGluR4 has been shown to have a number of effects on neuronal function, including the regulation of dopamine release and the modulation of synaptic plasticity.
実験室実験の利点と制限
One advantage of using 8-Oxa-3-azabicyclo[3.2.1]octane-3-carboximidamide hydrochloride in lab experiments is its specificity for mGluR4. This allows researchers to selectively modulate the activity of this receptor without affecting other receptors or neurotransmitter systems. However, one limitation of using this compound is its relatively low potency compared to other mGluR4 modulators. This can make it difficult to achieve the desired level of receptor modulation in some experiments.
将来の方向性
There are a number of future directions for research on 8-Oxa-3-azabicyclo[3.2.1]octane-3-carboximidamide hydrochloride and its effects on mGluR4. One area of interest is the potential therapeutic applications of this compound in neurological and psychiatric disorders. For example, further studies could investigate the effects of this compound on cognitive function in animal models of Alzheimer's disease. Another area of interest is the development of more potent and selective mGluR4 modulators, which could improve the efficacy of this approach for treating neurological and psychiatric disorders.
合成法
The synthesis of 8-Oxa-3-azabicyclo[3.2.1]octane-3-carboximidamide hydrochloride is a complex process that involves several steps. The first step is the synthesis of the starting material, which is 2-amino-5-chlorobenzonitrile. This is then reacted with ethyl chloroformate to form the corresponding ethyl carbamate. The ethyl carbamate is then reacted with 3-aminocyclohex-2-enone to form the desired product, 8-Oxa-3-azabicyclo[3.2.1]octane-3-carboximidamide. The hydrochloride salt is then formed by reacting the free base with hydrochloric acid.
科学的研究の応用
8-Oxa-3-azabicyclo[3.2.1]octane-3-carboximidamide hydrochloride has been used extensively in scientific research to study the role of mGluR4 in various neurological and psychiatric disorders. One study showed that the compound was able to reduce the severity of motor symptoms in a mouse model of Parkinson's disease by increasing the activity of mGluR4 in the striatum. Another study demonstrated that the compound was able to reduce cocaine self-administration in rats, suggesting that it may have potential as a treatment for addiction.
特性
IUPAC Name |
8-oxa-3-azabicyclo[3.2.1]octane-3-carboximidamide;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13N3O.ClH/c8-7(9)10-3-5-1-2-6(4-10)11-5;/h5-6H,1-4H2,(H3,8,9);1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HAOCXXNTPIJFAL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CN(CC1O2)C(=N)N.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14ClN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.66 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
8-Oxa-3-azabicyclo[3.2.1]octane-3-carboximidamide hydrochloride | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![8-(2,4-dimethylphenyl)-3-(2-ethoxyethyl)-1-methyl-7-phenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/no-structure.png)
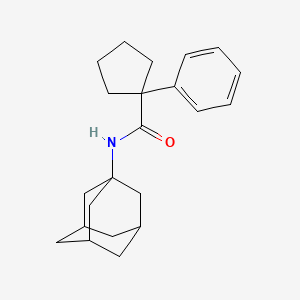
![[(3S)-4-Benzoyloxy-3-hydroxy-3-methylbutyl] benzoate](/img/structure/B2560335.png)
![2-Chloro-N-[[1-(3-methylbutyl)indazol-3-yl]methyl]propanamide](/img/structure/B2560336.png)
![N-(sec-butyl)-4-(3-methylbutyl)-1,5-dioxo-2-(4-vinylbenzyl)-1,2,4,5-tetrahydro[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide](/img/structure/B2560338.png)
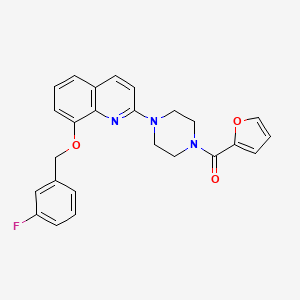
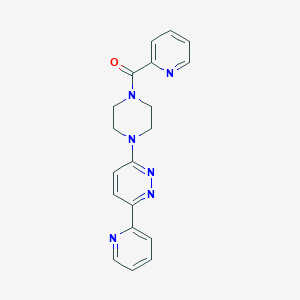
![N-[2-(3-Fluorophenyl)-2-hydroxypropyl]prop-2-enamide](/img/structure/B2560342.png)
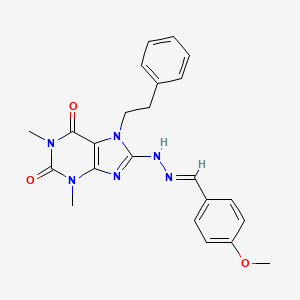
![(4-(1H-benzo[d]imidazol-2-yl)piperidin-1-yl)(3,4,5-triethoxyphenyl)methanone](/img/structure/B2560346.png)
